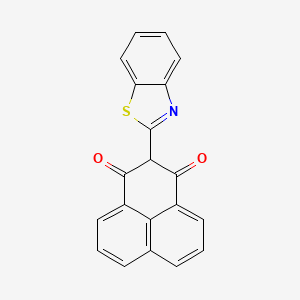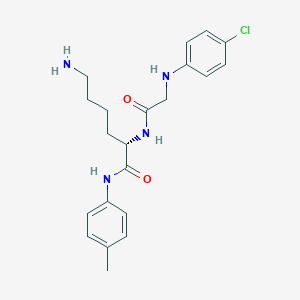![molecular formula C34H41NS2 B12604226 3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole CAS No. 917561-53-6](/img/structure/B12604226.png)
3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is an organic compound that belongs to the class of bithiophenes and carbazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole typically involves the coupling of 3,4’-Dihexyl-2,2’-bithiophene with 9-ethyl-9H-carbazole. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and other advanced materials.
Biological Research:
Mechanism of Action
The mechanism of action of 3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. The specific pathways and molecular targets depend on the application, such as electron transport in OLEDs or charge separation in OPVs .
Comparison with Similar Compounds
Similar Compounds
3,4’-Dihexyl-2,2’-bithiophene: A precursor in the synthesis of the target compound, known for its use in organic electronics.
3,3′′′-Dihexyl-2,2′5′,2′′5′′,2′′′-Quaterthiophene: Another similar compound used in organic electronic devices.
Uniqueness
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is unique due to its combined bithiophene and carbazole structure, which imparts distinct electronic properties that are advantageous in various applications, particularly in organic electronics.
Properties
CAS No. |
917561-53-6 |
|---|---|
Molecular Formula |
C34H41NS2 |
Molecular Weight |
527.8 g/mol |
IUPAC Name |
9-ethyl-3-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]carbazole |
InChI |
InChI=1S/C34H41NS2/c1-4-7-9-11-15-25-21-22-36-34(25)32-24-26(16-12-10-8-5-2)33(37-32)27-19-20-31-29(23-27)28-17-13-14-18-30(28)35(31)6-3/h13-14,17-24H,4-12,15-16H2,1-3H3 |
InChI Key |
UKZKJGHMLIERSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)



![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)
![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)


![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)

![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
